molecular formula C12H11ClN4S B15186036 Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride CAS No. 87236-37-1

Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride

Cat. No.: B15186036
CAS No.: 87236-37-1
M. Wt: 278.76 g/mol
InChI Key: HUJDPRQNQXQQOJ-UHFFFAOYSA-N
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Description

Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.

Preparation Methods

The synthesis of Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with 5-methyl-1,2,4-triazole-3-thiol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters.

Chemical Reactions Analysis

Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.

Scientific Research Applications

Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for modifications that can tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride can be compared with other phenyl-1,2,4-triazole derivatives. Similar compounds include N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine and bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . These compounds share structural similarities but differ in their specific substituents and overall properties, which can influence their reactivity and applications.

This compound stands out due to its unique combination of a quinoline ring and a triazole moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

87236-37-1

Molecular Formula

C12H11ClN4S

Molecular Weight

278.76 g/mol

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]quinoline;hydrochloride

InChI

InChI=1S/C12H10N4S.ClH/c1-8-13-12(16-15-8)17-11-7-6-9-4-2-3-5-10(9)14-11;/h2-7H,1H3,(H,13,15,16);1H

InChI Key

HUJDPRQNQXQQOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC2=NC3=CC=CC=C3C=C2.Cl

Origin of Product

United States

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